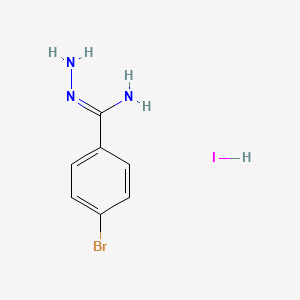

![molecular formula C18H16ClN3O2 B2973973 N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide CAS No. 878425-01-5](/img/structure/B2973973.png)

N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A common method for synthesizing quinoxaline derivatives involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, and the chlorophenyl group might participate in nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique

Antifungal Activity

Quinoxaline derivatives have been identified as potent agents with antifungal properties. They are particularly effective against a range of fungal pathogens, offering a potential avenue for the development of new antifungal drugs. The ability to inhibit fungal growth makes these compounds valuable in the pharmaceutical industry, where there is a constant need for novel treatments due to the emergence of drug-resistant strains .

Antibacterial Activity

The antibacterial effects of quinoxaline derivatives are well-documented. These compounds can be structured to target specific bacterial infections, making them versatile tools in combating bacterial diseases. Their mode of action often involves interfering with bacterial DNA synthesis or protein function, which can lead to the development of new classes of antibiotics .

Antiviral and Antimicrobial Activity

Quinoxaline derivatives exhibit significant antiviral and antimicrobial activities. They have been studied for their efficacy against various viruses, including those causing severe diseases in humans. The structural diversity of quinoxaline allows for the synthesis of compounds that can interact with viral components, inhibiting their ability to replicate and cause infection .

Anti-Cancer and Anti-Proliferative Activity

These compounds have shown promise in the treatment of cancer due to their anti-proliferative effects. They can induce apoptosis in cancer cells and inhibit tumor growth. The research into quinoxaline derivatives as anticancer agents is ongoing, with the potential to lead to more effective and less toxic cancer therapies .

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a major global health challenge, and quinoxaline derivatives have been identified as potential anti-TB agents. They work by targeting the bacteria causing TB and can be used to develop new drugs that are more effective against drug-resistant TB strains .

Anti-Malarial Activity

Malaria is another area where quinoxaline derivatives could have a significant impact. These compounds have been tested for their ability to inhibit the growth of the malaria parasite, offering a potential pathway for creating new antimalarial drugs. Their effectiveness against different stages of the parasite’s life cycle makes them particularly valuable in malaria research .

Orientations Futures

The future research directions for this compound could include exploring its potential biological activities and developing more efficient methods for its synthesis. Given the wide range of activities demonstrated by quinoxaline derivatives, this compound could have potential applications in various fields including pharmaceuticals and materials science .

Propriétés

IUPAC Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-10(2)17(23)21-13-8-7-11(19)9-12(13)16-18(24)22-15-6-4-3-5-14(15)20-16/h3-10H,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIXOSOJKFGATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2973901.png)

![rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans](/img/structure/B2973902.png)

![2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid](/img/structure/B2973906.png)

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2973912.png)